N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 4-fluoro-1,3-benzothiazol-2-yl moiety and a tetrahydroisoquinoline sulfonyl group. The fluorine atom at the benzothiazole ring likely enhances metabolic stability and binding affinity through electronic effects .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c24-19-6-3-7-20-21(19)25-23(31-20)26-22(28)16-8-10-18(11-9-16)32(29,30)27-13-12-15-4-1-2-5-17(15)14-27/h1-11H,12-14H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHCVSYUXKZDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a fluorine atom and a tetrahydroisoquinoline sulfonamide group. Its molecular formula is with a molecular weight of 408.4 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol.
- Substitution Reactions : The introduction of the fluorine atom may be performed using electrophilic fluorination methods.
- Sulfonylation : The tetrahydroisoquinoline moiety is introduced via sulfonamide coupling reactions.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzothiazole and isoquinoline exhibit inhibitory activity against key enzymes related to neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Compounds similar to this compound have shown significant inhibition of MAO-B, which is crucial for dopamine metabolism in the brain .
- Cholinesterases : The compound has also been assessed for its inhibitory effects on butyrylcholinesterase (BuChE), which is involved in the breakdown of neurotransmitters .
Antiproliferative Activity
Fluorinated benzothiazole derivatives have been found to exhibit potent antiproliferative effects against various cancer cell lines. The mechanism often involves the formation of reactive intermediates that bind to cellular macromolecules, leading to cytotoxicity .
In Vitro Studies
A study evaluating the biological activity of related compounds found that several derivatives displayed excellent enzyme inhibition profiles. For example:
- Compound 4g was noted for its high affinity towards MAO-B and BuChE with IC50 values significantly lower than those of standard inhibitors .
Cytotoxicity Assessments
Cytotoxicity assays using the MTT method indicated that at effective concentrations, cell viability remained above 90%, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the benzothiazole and isoquinoline rings significantly influence biological activity. For instance, compounds with specific substituents demonstrated enhanced inhibitory potency against MAO-B and BuChE .
Summary Table of Biological Activities
| Compound Name | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 4g | MAO-B | 12.51 | High |
| Compound 4d | BuChE | 14.61 | Moderate |
| N-(4-fluoro...) | Cytotoxicity | >150 | Low |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Table 1: Key Structural Differences
Key Observations :
Spectroscopic and Physicochemical Properties
Table 2: IR and NMR Spectral Comparisons
Insights :
- Cyano groups in introduce distinct electronic environments detectable via IR and ¹³C-NMR.
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like the benzothiazole and tetrahydroisoquinoline-sulfonyl moieties. Key steps include:
- Coupling reactions : Amide bond formation between the benzothiazole and benzamide units under anhydrous conditions .
- Sulfonylation : Introduction of the tetrahydroisoquinoline-sulfonyl group using sulfonyl chlorides in basic media (e.g., pyridine) .
- Optimization : Temperature control (e.g., 0–5°C for sensitive steps), solvent selection (e.g., DMF for polar intermediates), and pH adjustment to prevent side reactions .
- Purification : Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4 of benzothiazole, sulfonyl group integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₃H₁₈FN₃O₃S₂) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
- X-ray Crystallography (if applicable): Resolve crystal structure and hydrogen-bonding patterns (e.g., intermolecular N–H⋯N interactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing fluorine with Cl, CH₃, or NO₂ on the benzothiazole ring) .
- Biological Assays : Test against target enzymes (e.g., microbial PFOR enzyme inhibition) or receptors using fluorescence polarization or surface plasmon resonance .
- Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ values, logP) with IC₅₀ values. For example, electron-withdrawing groups (e.g., F, NO₂) may enhance binding affinity .
- Example Table :
| Substituent (R) | IC₅₀ (µM) | logP |
|---|---|---|
| -F | 0.45 | 3.2 |
| -Cl | 0.78 | 3.8 |
| -CH₃ | 1.20 | 2.9 |
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., PFOR enzyme). Focus on hydrogen bonds between the sulfonyl group and Arg residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess conformational changes and binding free energy (MM-PBSA calculations) .
- Quantum Chemical Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to evaluate frontier molecular orbitals (FMOs) and reactivity .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Validation : Standardize assay conditions (e.g., pH, temperature, cofactors) to minimize variability. For example, PFOR enzyme activity is pH-sensitive .
- Structural Confirmation : Re-analyze disputed compounds via NMR/X-ray to rule out isomerism or impurities .
- Meta-Analysis : Compare data across analogs (e.g., fluorine vs. chlorine substituents) to identify trends masked by structural variations .
Q. What experimental design principles optimize reaction parameters (e.g., yield, selectivity)?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (25°C vs. 50°C), solvent (DMF vs. THF), and base (pyridine vs. Et₃N) .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield. Central composite designs are effective for non-linear relationships .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via in-situ FTIR to detect intermediates and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
